Sodium prop-2-ynoate, also known as sodium propiolate, is the sodium salt of propiolic acid. It is characterized by its white crystalline appearance and is highly soluble in water. This compound is significant in various chemical and industrial applications due to its unique reactivity and ability to participate in polymerization processes.
Sodium prop-2-ynoate can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its properties and synthesis methods.
Sodium prop-2-ynoate falls under the category of carboxylate salts. It is classified based on its functional group, which includes a carboxylate ion derived from propiolic acid. The compound has applications in organic synthesis, polymer chemistry, and materials science.
Sodium prop-2-ynoate is synthesized through the neutralization of propiolic acid with sodium hydroxide. The reaction can be summarized as follows:
The molecular structure of sodium prop-2-ynoate consists of a propiolate ion bonded to a sodium cation. The structural formula can be represented as:
InChI=1S/C3H2O2.Na/c1-2-3(4)5;/h1H,(H,4,5);/q;+1/p-1
LWLVRCRDPVJBKL-UHFFFAOYSA-M
Sodium prop-2-ynoate participates in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for sodium prop-2-ynoate primarily involves its ability to act as a nucleophile in various chemical reactions. During polymerization, it forms cross-linked networks that can absorb significant amounts of water, making it valuable for applications requiring hydrogels or superabsorbent materials.
Relevant analyses include:
Sodium prop-2-ynoate has diverse applications across several fields:
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7